molecular formula C13H21NO4 B6301548 O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate CAS No. 2106477-57-8

O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate

Cat. No. B6301548
CAS RN: 2106477-57-8
M. Wt: 255.31 g/mol
InChI Key: MTYIZWZZJUYXRD-UHFFFAOYSA-N
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Description

The compound “O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate” is a white solid with a molecular weight of 255.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Asymmetric Synthesis and Cycloaddition Reactions

  • Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solution were utilized for the asymmetric synthesis of bicyclic amino acid derivatives, demonstrating the potential for creating chiral compounds with specific configurations, which could have applications in drug design and synthesis (Waldmann & Braun, 1991).

Photocycloaddition for Heterocyclic Compound Synthesis

  • Flavin-Mediated Visible-Light [2+2] Photocycloaddition : Demonstrated the effective use of visible light for the cycloaddition of nitrogen- and sulfur-containing dienes, offering a novel approach to synthesizing bicyclic quaternary ammonium salts and chiral spiro ammonium salts with potential biological activity (Jirásek et al., 2017).

Microwave-Assisted Synthesis for Bicyclic Compounds

  • Microwave-Assisted Synthesis of Methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate : This study highlights the efficiency of microwave-assisted synthesis in producing bicyclic compounds with unexpected stereoselectivity, suggesting a method for rapid and selective synthesis of complex structures (Onogi, Higashibayashi, & Sakurai, 2012).

Synthesis of Conformationally Constrained Amino Acids

  • Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids : The synthesis of glutamic acid analogues from L-serine, demonstrating the potential for creating bioactive molecules with specific conformational constraints, which may be useful in drug discovery and peptide design (Hart & Rapoport, 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIZWZZJUYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate

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